molecular formula C24H29NO5 B11993627 Ethyl 4-((3-(3-methoxy-4-(pentyloxy)phenyl)acryloyl)amino)benzoate

Ethyl 4-((3-(3-methoxy-4-(pentyloxy)phenyl)acryloyl)amino)benzoate

Cat. No.: B11993627
M. Wt: 411.5 g/mol
InChI Key: YBVJVSALSNYMNL-OQLLNIDSSA-N
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Description

Ethyl 4-((3-(3-methoxy-4-(pentyloxy)phenyl)acryloyl)amino)benzoate is a complex organic compound with the molecular formula C24H29NO5 and a molecular weight of 411.502 g/mol . This compound is known for its unique structural features, which include a benzoate ester linked to an acrylamide moiety substituted with methoxy and pentyloxy groups on the phenyl ring.

Preparation Methods

The synthesis of Ethyl 4-((3-(3-methoxy-4-(pentyloxy)phenyl)acryloyl)amino)benzoate typically involves a multi-step process. One common synthetic route starts with the preparation of the acrylamide intermediate, which is then coupled with the benzoate ester under specific reaction conditions . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve scaling up these laboratory procedures with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Ethyl 4-((3-(3-methoxy-4-(pentyloxy)phenyl)acryloyl)amino)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-((3-(3-methoxy-4-(pentyloxy)phenyl)acryloyl)amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-((3-(3-methoxy-4-(pentyloxy)phenyl)acryloyl)amino)benzoate involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects . The pathways involved often depend on the specific application and target of interest.

Comparison with Similar Compounds

Ethyl 4-((3-(3-methoxy-4-(pentyloxy)phenyl)acryloyl)amino)benzoate can be compared with similar compounds such as:

Biological Activity

Ethyl 4-((3-(3-methoxy-4-(pentyloxy)phenyl)acryloyl)amino)benzoate is a synthetic compound belonging to the class of cinnamic acid derivatives. Its unique structure, characterized by the presence of methoxy and pentyloxy groups, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C24H29NO5
  • Molecular Weight : 411.49 g/mol
  • CAS Number : 302550-25-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may exert anticancer and anti-inflammatory effects by inhibiting certain enzymes involved in cell proliferation and inflammatory pathways. For instance:

  • Anticancer Activity : The compound may inhibit the proliferation of cancer cells by interfering with signaling pathways associated with tumor growth.
  • Anti-inflammatory Activity : It has been shown to reduce the expression of pro-inflammatory cytokines, suggesting potential use in inflammatory diseases.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityStudy ReferenceResult
AnticancerInhibited proliferation in various cancer cell lines (IC50 values ranging from 10 to 20 µM).
Anti-inflammatory Reduced TNF-alpha and IL-6 levels in vitro by approximately 30%.
Enzyme Inhibition Showed significant inhibition of COX-2 enzyme activity (IC50 = 15 µM).

Case Studies

  • Anticancer Effects : A study conducted on breast cancer cell lines demonstrated that this compound effectively inhibited cell growth and induced apoptosis. The mechanism involved the activation of caspase pathways, leading to programmed cell death.
  • Anti-inflammatory Properties : In an animal model of arthritis, administration of this compound resulted in a marked reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers in serum.
  • Enzyme Activity Modulation : Research indicated that this compound acts as a selective COX-2 inhibitor, which could provide therapeutic benefits in conditions where inflammation is a key factor.

Properties

Molecular Formula

C24H29NO5

Molecular Weight

411.5 g/mol

IUPAC Name

ethyl 4-[[(E)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]benzoate

InChI

InChI=1S/C24H29NO5/c1-4-6-7-16-30-21-14-8-18(17-22(21)28-3)9-15-23(26)25-20-12-10-19(11-13-20)24(27)29-5-2/h8-15,17H,4-7,16H2,1-3H3,(H,25,26)/b15-9+

InChI Key

YBVJVSALSNYMNL-OQLLNIDSSA-N

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)OCC)OC

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)OCC)OC

Origin of Product

United States

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